(1-Benzyl-piperidin-3-yl)-ethyl-amine
Description
(1-Benzyl-piperidin-3-yl)-ethyl-amine is a tertiary amine featuring a piperidine ring substituted with a benzyl group at the nitrogen (N1) and an ethylamine moiety at the 3-position (C3). Its molecular formula is C₁₄H₂₀N₂, and it has applications in organic synthesis and pharmaceutical research as a precursor or ligand .
Properties
IUPAC Name |
1-benzyl-N-ethylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-15-14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRPWGYOLRHPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Imine Formation : 1-Benzyl-3-piperidone undergoes condensation with ethylamine to form an imine intermediate. A study utilizing analogous conditions reported imine synthesis using cesium carbonate and iodine in acetonitrile, achieving >99% yield.
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Reduction : The imine is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) or hydrogen gas with palladium catalysts. For example, stirring the imine in 3 M hydrochloric acid at 60°C for one hour followed by neutralization and extraction delivered piperidine amines in high purity.
Data Table 1: Reductive Amination Parameters
| Starting Material | Reducing Agent | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| 1-Benzyl-3-piperidone | NaBH(OAc)₃ | THF | 25°C | 85% | 98.2% | |
| 1-Benzyl-3-piperidone | H₂/Pd/C | Ethanol | 50°C | 78% | 95.5% |
Advantages : High atom economy and compatibility with diverse amines.
Limitations : Requires strict control of pH and temperature to avoid over-reduction.
Alkylation of Piperidine Amines
Alkylation introduces the ethylamine moiety via nucleophilic substitution. This method often employs 4-amino-1-benzylpiperidine as a precursor, reacting with ethyl halides or sulfonates.
Key Steps and Optimization
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Base Selection : Strong bases like potassium carbonate or sodium hydride deprotonate the amine, enhancing nucleophilicity. A patent documented 80.5% yield using acetonitrile as the solvent and triethylamine as the base.
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Solvent Effects : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction kinetics. For instance, alkylation with ethyl bromide in acetonitrile at 25–28°C achieved 104% yield (after purification).
Data Table 2: Alkylation Reaction Metrics
| Substrate | Alkylating Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 4-Amino-1-benzylpiperidine | Ethyl bromide | K₂CO₃ | Acetonitrile | 92% | |
| 4-Amino-1-benzylpiperidine | Ethyl tosylate | NaH | DMSO | 88% |
Challenges : Competing over-alkylation and purification difficulties due to hygroscopic byproducts.
Cyclization of Acyclic Precursors
Cyclization strategies construct the piperidine ring from linear precursors, often incorporating the ethylamine group early in the synthesis.
Case Study: Gamma-Aminobutyric Acid (GABA) Derivatives
A patent route synthesized 1-benzyl-3-piperidone hydrochloride from N-benzyl glycine ethyl ester and 4-chloro ethyl butyrate. Hydrolysis and cyclization under basic conditions yielded the piperidone intermediate, which was subsequently converted to the target amine via reductive amination.
Critical Reaction Parameters :
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Cyclization Agent : 4-Halo ethyl butyrate (e.g., 4-chloro or 4-bromo derivatives).
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Yield : 18.27% over five steps, highlighting inefficiencies in multi-step processes.
Data Table 3: Cyclization Efficiency
| Precursor | Cyclizing Agent | Catalyst | Yield | Purity | Source |
|---|---|---|---|---|---|
| N-Benzyl glycine ethyl ester | 4-Cl ethyl butyrate | Cs₂CO₃ | 22% | 97% | |
| Ethyl 3-oxopiperidine-4-carboxylate | Iodomethane | NaH | 13.6% | 95% |
Drawbacks : Low overall yields and reliance on hazardous reagents (e.g., NaH).
Catalytic Hydrogenation of Pyridine Derivatives
Hydrogenation of pyridine precursors offers a stereoselective route to piperidines. For example, 3-pyridone derivatives are hydrogenated using platinum dioxide to yield 3-hydroxypiperidine, which is then functionalized.
Procedure :
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Hydrogenation : 3-Pyridone → 3-hydroxypiperidine (PtO₂, H₂, 50 psi).
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Benzylation : N-Benzylation with benzyl bromide.
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Oxidation : Hydroxyl to ketone conversion using Jones reagent.
Limitations : High catalyst costs and sensitivity to functional groups.
Comparison of Methodologies
Data Table 4: Method Comparison
| Method | Steps | Overall Yield | Cost | Scalability | Purity |
|---|---|---|---|---|---|
| Reductive Amination | 2 | 85% | $$ | High | >98% |
| Alkylation | 1 | 92% | $ | Moderate | 95–98% |
| Cyclization | 5 | 18% | $$$ | Low | 95% |
| Hydrogenation | 3 | 34% | $$$$ | Low | 90% |
Key Insights :
-
Reductive amination and alkylation are preferred for industrial-scale synthesis due to fewer steps and higher yields.
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Cyclization and hydrogenation are limited by cost and complexity but remain valuable for specific stereochemical outcomes.
Analytical Characterization
Critical analytical data for (1-Benzyl-piperidin-3-yl)-ethyl-amine include:
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-3-yl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
(1-Benzyl-piperidin-3-yl)-ethyl-amine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential therapeutic effects against several diseases:
- Alzheimer's Disease : Research indicates that compounds derived from this structure exhibit inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in Alzheimer's treatment. A study demonstrated that certain derivatives showed significant neuroprotective effects against oxidative stress in neuroblastoma cells, suggesting their potential as multitarget drugs for Alzheimer's disease .
| Compound | Target Enzyme | Inhibition Activity | Reference |
|---|---|---|---|
| N-benzylpiperidine derivative | AChE | Moderate | |
| N-benzylpiperidine derivative | MAO | High |
- Antituberculosis Activity : A series of benzylpiperidine derivatives were synthesized and evaluated for antitubercular activity, revealing that specific substitutions enhance their efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that para-substituted benzyl groups significantly improved biological activity .
Neuropharmacology
The compound has been investigated for its interaction with sigma receptors, which play a role in various neurological disorders. A study found that N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives exhibited affinity for σ1 and σ2 receptors, indicating potential use in treating psychiatric disorders .
Antiviral Research
Recent studies have explored the antiviral properties of benzylpiperidine derivatives against viruses such as Ebola. Compounds were shown to inhibit virus entry into host cells, highlighting their potential as antiviral agents .
Case Study 1: Alzheimer’s Disease Treatment
A study synthesized a series of cinnamic-based hybrids incorporating (1-Benzyl-piperidin-3-yl)-ethyl-amine. These hybrids were evaluated for their ability to inhibit hAChE and hBuChE, demonstrating promising results in reducing cholinergic dysfunction associated with Alzheimer's disease .
Case Study 2: Antituberculosis Activity
In another investigation, various piperidine derivatives were tested against M. tuberculosis. The results indicated that specific structural modifications led to enhanced activity compared to traditional treatments, paving the way for new drug candidates .
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-3-yl)-ethyl-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Scaffold
(1-Benzyl-piperidin-3-yl)-dimethyl-amine
- Structure : Differs by replacing ethylamine with dimethylamine at C3.
- Molecular Formula : C₁₄H₂₂N₂.
- Key Differences: Increased steric bulk from dimethyl groups may reduce binding affinity to certain receptors.
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
- Structure : Includes a methyl group at C4 and methylamine at C3, with defined stereochemistry.
- Molecular Formula : C₁₄H₂₂N₂.
- Key Differences: Stereospecific synthesis via reductive amination highlights its role as a chiral intermediate in drug development .
Ring System Modifications
2-(1-Benzyl-pyrrolidin-3-yl)-ethylamine
- Structure : Pyrrolidine (5-membered ring) replaces piperidine.
- Molecular Formula : C₁₃H₂₀N₂.
- Shorter metabolic half-life due to altered physicochemical properties .
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
- Structure : A nitro-substituted pyridine replaces the ethylamine group at C4.
- Molecular Formula : C₁₇H₂₀N₄O₂.
- Key Differences: The electron-withdrawing nitro group reduces basicity of the amine, impacting ionic interactions with targets .
Ethylamine Derivatives in Heterocyclic Systems
(1-Ethyl-1H-imidazol-2-ylmethyl)-ethyl-amine
- Structure : Ethylamine attached to an imidazole ring.
- Molecular Formula : C₈H₁₆N₃ (exact varies).
- Key Differences :
(S)-1-(5-Fluoropyrimidine-2-yl)-ethyl-amine
Comparative Data Table
Biological Activity
(1-Benzyl-piperidin-3-yl)-ethyl-amine, also known as 1-benzylpiperidin-3-amine, is a chemical compound recognized for its significant biological activities, particularly in neuropharmacology. This compound features a piperidine ring substituted with a benzyl group and an ethyl amine group, which contributes to its pharmacological potential. The molecular formula for this compound is with a molecular weight of approximately 190.28 g/mol.
The biological activity of (1-Benzyl-piperidin-3-yl)-ethyl-amine is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Neuropharmacological Studies
Research has indicated that (1-Benzyl-piperidin-3-yl)-ethyl-amine exhibits notable neuropharmacological properties. In vitro studies have demonstrated that related piperidine derivatives effectively inhibit AChE, suggesting that this compound may also possess similar inhibitory capabilities .
Table 1: Summary of Biological Activities
Case Studies and Experimental Data
- Inhibition Studies : A study focusing on the inhibition of recombinant human cholinesterases revealed that piperidine derivatives, including (1-Benzyl-piperidin-3-yl)-ethyl-amine, showed promising results against both hAChE and hBuChE, with IC50 values indicating effective inhibition .
- Anticancer Activity : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. For instance, derivatives containing the benzoylpiperidine fragment demonstrated significant inhibition of breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .
Synthesis and Derivatives
The synthesis of (1-Benzyl-piperidin-3-yl)-ethyl-amine typically involves multi-step organic reactions, including alkylation processes that yield various derivatives with enhanced biological activities. The formation of intermediates such as 1-benzyl-3-piperidone allows for further modifications to optimize pharmacological properties.
Table 2: Related Compounds and Their Features
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-Benzylpiperidin-3-amine | 0.97 | Directly related; serves as a precursor |
| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 0.90 | Contains dimethyl substitution enhancing lipophilicity |
| cis-1-Benzyl-N,4-dimethylpiperidin-3-amine | 0.90 | Geometric isomer affecting pharmacokinetics |
| (S)-1-Benzyl-3-aminopyrrolidine | 0.89 | Pyrrolidine ring introduces different reactivity |
Q & A
Q. Table 1: Critical Synthetic Intermediates
| Intermediate | Role in Synthesis | Key Reaction Step | Reference |
|---|---|---|---|
| 1-Benzyl-4-methylpiperidin-3-one | Precursor for reductive amination | Hydrolysis of reduced quaternary salts | |
| (3R,4R)-enantiomer | Chiral resolved product | Ditoluoyl tartaric acid resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
